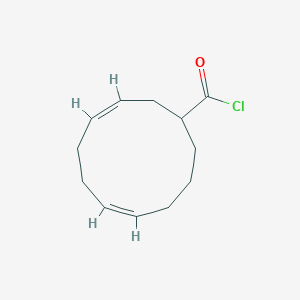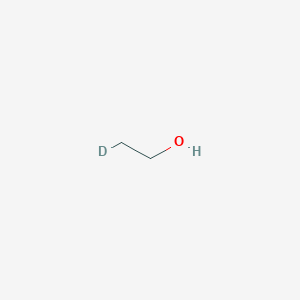
2-Deuteroathanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deuteroathanol, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is represented by the chemical formula C₂D₆O. Deuterated ethanol is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Deuteroathanol typically involves the deuteration of ethanol. One common method is the exchange of hydrogen atoms in ethanol with deuterium using deuterium oxide (D₂O) as the deuterium source. This process can be catalyzed by acids or bases to enhance the exchange rate .
Industrial Production Methods: Industrial production of deuterated compounds, including this compound, often involves the use of deuterated reagents and solvents. The direct high-temperature deuteration method is also employed, where ethanol reacts with deuterium gas at elevated temperatures and pressures to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Deuteroathanol undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can influence the reaction rates and mechanisms due to the isotope effect.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to deuterated acetaldehyde (C₂D₄O) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to deuterated ethane (C₂D₆) using reducing agents like lithium aluminum deuteride (LiAlD₄).
Substitution: Deuterium atoms in this compound can be substituted with other functional groups using reagents like halogens or alkylating agents
Major Products: The major products formed from these reactions include deuterated acetaldehyde, deuterated ethane, and various deuterated derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Deuteroathanol is widely used in various scientific research fields due to its unique properties:
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Deuterated ethanol is used in the production of deuterated drugs and as a standard in mass spectrometry
Wirkmechanismus
The mechanism of action of 2-Deuteroathanol is primarily related to its use as a solvent and tracer in scientific research. In NMR spectroscopy, the deuterium atoms in this compound do not produce interfering signals, allowing for clearer analysis of the sample. In metabolic studies, deuterium acts as a stable isotope tracer, enabling the tracking of metabolic pathways and the study of enzyme kinetics .
Vergleich Mit ähnlichen Verbindungen
Deuterated Methanol (CD₃OD): Similar to 2-Deuteroathanol but with a single carbon atom. Used in NMR spectroscopy and as a solvent.
Deuterated Water (D₂O): Heavy water used in various scientific applications, including NMR spectroscopy and neutron moderation.
Deuterated Chloroform (CDCl₃): Commonly used as an NMR solvent due to its deuterium content and non-reactivity.
Uniqueness: this compound is unique due to its specific application in NMR spectroscopy and metabolic studies. Its deuterium content provides distinct advantages in reducing background signals and enabling precise tracking of biochemical processes .
Eigenschaften
Molekularformel |
C2H6O |
|---|---|
Molekulargewicht |
47.07 g/mol |
IUPAC-Name |
2-deuterioethanol |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D |
InChI-Schlüssel |
LFQSCWFLJHTTHZ-MICDWDOJSA-N |
Isomerische SMILES |
[2H]CCO |
Kanonische SMILES |
CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


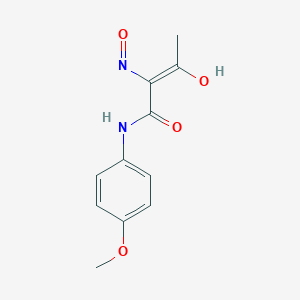
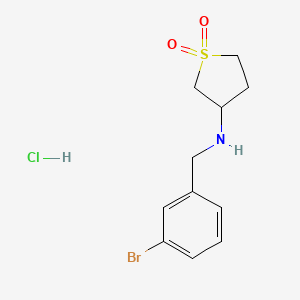
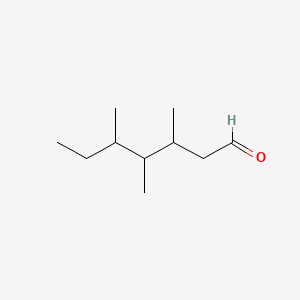
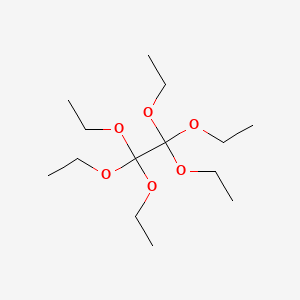
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
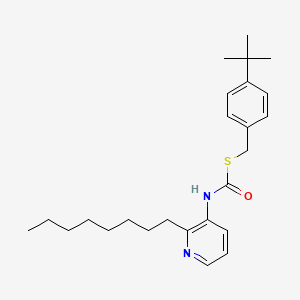
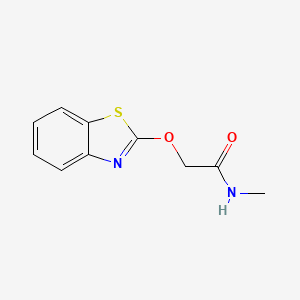
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
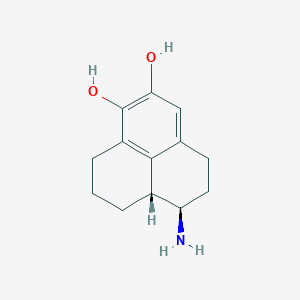

![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
